molecular formula C12F10S3 B14661510 Bis(pentafluorophenyl)trisulfane CAS No. 52082-75-4

Bis(pentafluorophenyl)trisulfane

Cat. No.: B14661510
CAS No.: 52082-75-4
M. Wt: 430.3 g/mol
InChI Key: WAWDZKHAORKCNL-UHFFFAOYSA-N
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Description

Bis(pentafluorophenyl)trisulfane is an organosulfur compound characterized by the presence of three sulfur atoms and two pentafluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(pentafluorophenyl)trisulfane typically involves the reaction of pentafluorophenyl lithium with elemental sulfur. The reaction is carried out under controlled conditions to ensure the formation of the trisulfane compound. The general reaction scheme is as follows:

2C6F5Li+3S(C6F5)2S3+2LiS2 \text{C}_6\text{F}_5\text{Li} + 3 \text{S} \rightarrow (\text{C}_6\text{F}_5)_2\text{S}_3 + 2 \text{LiS} 2C6​F5​Li+3S→(C6​F5​)2​S3​+2LiS

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial production would also consider factors such as cost, availability of reagents, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Bis(pentafluorophenyl)trisulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and disulfides.

    Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted pentafluorophenyl derivatives.

Scientific Research Applications

Bis(pentafluorophenyl)trisulfane has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of bis(pentafluorophenyl)trisulfane involves its interaction with various molecular targets. The compound’s reactivity is largely due to the presence of the sulfur atoms, which can form bonds with other elements and compounds. The pentafluorophenyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(pentafluorophenyl)disulfane: Contains two sulfur atoms instead of three.

    Tris(pentafluorophenyl)borane: Contains boron instead of sulfur and has different reactivity and applications.

Uniqueness

Bis(pentafluorophenyl)trisulfane is unique due to the presence of three sulfur atoms, which imparts distinct chemical properties and reactivity compared to similar compounds

Properties

CAS No.

52082-75-4

Molecular Formula

C12F10S3

Molecular Weight

430.3 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)trisulfanyl]benzene

InChI

InChI=1S/C12F10S3/c13-1-3(15)7(19)11(8(20)4(1)16)23-25-24-12-9(21)5(17)2(14)6(18)10(12)22

InChI Key

WAWDZKHAORKCNL-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)SSSC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F

Origin of Product

United States

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